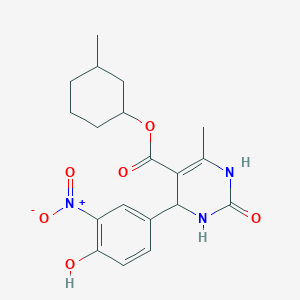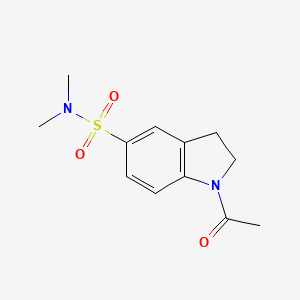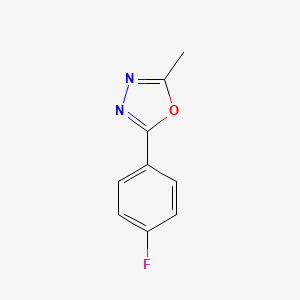
3-Methylcyclohexyl 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a mouthful, but let’s break it down It consists of several functional groups, including a cyclohexyl ring, a nitrophenyl group, and a tetrahydropyrimidine ring
Cyclohexyl Ring: The “3-Methylcyclohexyl” part refers to a cyclohexane ring with a methyl group (CH₃) attached at the 3-position.
Nitrophenyl Group: The “4-(4-hydroxy-3-nitrophenyl)” portion contains a nitro group (NO₂) and a hydroxy group (OH) attached to a phenyl ring.
Tetrahydropyrimidine Ring: The “6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate” segment involves a tetrahydropyrimidine ring with a methyl group (CH₃) at the 6-position and a carboxylate group (COO⁻) at the 5-position.
Preparation Methods
Synthetic Routes:: The synthesis of this compound can be achieved through various routes. One common approach involves the condensation of appropriate precursors, followed by cyclization. Detailed reaction conditions would depend on the specific synthetic pathway chosen.
Industrial Production:: While industrial-scale production methods may vary, they typically involve efficient and scalable processes to yield the desired compound. Unfortunately, specific industrial protocols are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactivity::
Oxidation: The nitro group in the phenyl ring can undergo oxidation reactions.
Reduction: Reduction of the nitro group can yield an amino group (NH₂).
Substitution: The cyclohexyl ring may undergo substitution reactions, such as halogenation or alkylation.
Reduction: Hydrogen gas (H₂) with a suitable catalyst (e.g., palladium on carbon) for nitro group reduction.
Substitution: Halogens (e.g., Cl₂, Br₂) or alkylating agents (e.g., alkyl halides).
Major Products:: The specific products formed depend on the reaction conditions. For example:
- Nitro group reduction yields an amino derivative.
- Alkylation of the cyclohexyl ring results in various alkylated derivatives.
Scientific Research Applications
This compound finds applications across disciplines:
Chemistry: As a building block for more complex molecules.
Biology: Potential bioactive properties or as a probe in biological studies.
Medicine: Investigated for pharmacological effects.
Industry: Used in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.
Properties
Molecular Formula |
C19H23N3O6 |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
(3-methylcyclohexyl) 4-(4-hydroxy-3-nitrophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C19H23N3O6/c1-10-4-3-5-13(8-10)28-18(24)16-11(2)20-19(25)21-17(16)12-6-7-15(23)14(9-12)22(26)27/h6-7,9-10,13,17,23H,3-5,8H2,1-2H3,(H2,20,21,25) |
InChI Key |
SCWWAYWLUYOKRM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC(C1)OC(=O)C2=C(NC(=O)NC2C3=CC(=C(C=C3)O)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-bis(benzyloxy)-N'-[(E)-(3,4-dihydroxyphenyl)methylidene]benzohydrazide](/img/structure/B11112054.png)
![N-[3-(morpholin-4-yl)propyl]-N'-[4-(pentyloxy)phenyl]ethanediamide](/img/structure/B11112067.png)
![N-[3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]norleucine](/img/structure/B11112086.png)
![N'-[(E)-(3-Hydroxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B11112094.png)
![ethyl 1-benzyl-6-bromo-5-hydroxy-2-[(4-phenylpiperazin-1-yl)methyl]-1H-indole-3-carboxylate](/img/structure/B11112095.png)
![3-Methyl-1-[(2-methylbenzyl)sulfonyl]piperidine](/img/structure/B11112098.png)
![2-(2-phenoxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B11112105.png)
![1-[2-(3,4-Dimethylphenyl)-4-(3-ethoxy-2-hydroxyphenyl)-1,5,9-triazaspiro[5.5]undec-1-EN-9-YL]ethanone](/img/structure/B11112106.png)
![2-[(E)-{(2E)-[(2E)-3-phenylprop-2-en-1-ylidene]hydrazinylidene}methyl]phenol](/img/structure/B11112115.png)

![5-[(2-chloro-6-fluorobenzyl)oxy]-2-[4-(4-chlorophenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B11112124.png)
![4,4'-methanediylbis(2-{[(E)-(4-nitrophenyl)methylidene]amino}phenol)](/img/structure/B11112140.png)

![2-chloro-N'-[(1E)-1-(3,5-dimethylfuran-2-yl)ethylidene]benzohydrazide](/img/structure/B11112154.png)
